2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a complex structure with multiple functional groups, including chloro, methoxy, hydroxyethyl, and nitro groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Benzylation: Attachment of the 2,4-dimethoxybenzyl group.
Amidation: Formation of the amide bond with the hydroxyethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Conversion to an amine derivative.
Substitution: Replacement of the chloro group with other functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential pharmacological activities.
Industry: Utilized in the development of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse binding interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dimethoxybenzyl)-N-(2-hydroxyethyl)-4-nitrobenzamide
- 2-chloro-N-(2,4-dimethoxybenzyl)-N-(2-hydroxyethyl)-3-nitrobenzamide
Uniqueness
The unique combination of functional groups in 2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide may confer distinct chemical reactivity and biological activity compared to its analogs. The position of the nitro group, in particular, can significantly influence its properties.
Properties
IUPAC Name |
2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O6/c1-26-14-5-3-12(17(10-14)27-2)11-20(7-8-22)18(23)15-9-13(21(24)25)4-6-16(15)19/h3-6,9-10,22H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLATBOAQWOLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CCO)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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